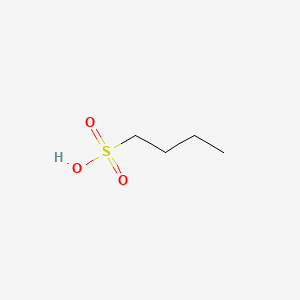

1-Butanesulfonic acid

Description

Properties

IUPAC Name |

butane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHFHIQKOVNCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2386-54-1 (hydrochloride salt) | |

| Record name | 1-Butanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3062364 | |

| Record name | 1-Butanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a sulfurous odor; ; [Acros Organics MSDS] | |

| Record name | 1-Butanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19337 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2386-47-2, 5391-97-9 | |

| Record name | Butanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R6VP78CYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Butanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of 1-butanesulfonic acid, a versatile chemical intermediate. The following sections detail established experimental protocols, present quantitative data for process optimization, and illustrate the logical workflows through schematic diagrams.

Synthesis of this compound: Key Methodologies

Two principal synthetic routes for this compound and its precursors are outlined below: the sulfonation of 1-halobutanes and the oxidation of 1-butanethiol (B90362). A significant intermediate in one of the most common approaches is 1,4-butane sultone, whose synthesis is also detailed.

Route 1: Synthesis via Sulfonation of 1-Halobutanes (Strecker Synthesis)

This classic method involves the reaction of a 1-halobutane, such as 1-bromobutane (B133212) or 1-chlorobutane (B31608), with a sulfite (B76179) salt to produce the corresponding sodium 1-butanesulfonate. The free sulfonic acid can then be obtained by acidification. A related and often preferred industrial route proceeds via the formation of 1,4-butane sultone from 4-chlorobutanol.

Experimental Protocol: Synthesis of Sodium 1-Butanesulfonate from 1,4-Dihalobutane (Adapted for this compound)

A preparation method for sodium 1,4-butanedisulfonate, which can be adapted for the synthesis of sodium 1-butanesulfonate, involves the reaction of 1,4-dihalogenated butane (B89635) with sodium sulfite in an aqueous solution.[1] For the synthesis of sodium 1-butanesulfonate, 1-chlorobutane or 1-bromobutane would be used as the starting material.

-

Reaction Setup: In a suitable reaction vessel, combine 1,4-dihalobutane (or 1-halobutane) and sodium sulfite in a molar ratio of 1:2 in an aqueous solution.[1]

-

Reaction Conditions: Heat the mixture to 110-120°C with stirring for 10-20 hours.[1]

-

Work-up: After the reaction is complete, distill off a portion of the water under reduced pressure.

-

Crystallization: Cool the concentrated solution to 4°C to induce crystallization of the sodium sulfonate salt.

-

Purification: The crude product can be further purified by recrystallization from water.[1]

Experimental Protocol: Synthesis of 1,4-Butane Sultone from 4-Chlorobutanol

A common precursor, 1,4-butane sultone, is synthesized from 4-chlorobutanol and sodium sulfite.[2]

-

Sulfonation: In a suitable solvent such as an alcohol, react 4-chlorobutanol with a sodium sulfite solution. The molar ratio of 4-chlorobutanol to sodium sulfite is typically between 1:1 and 1:1.5.[2] The mixture is heated to reflux for 4-8 hours.[2]

-

Isolation of 4-Hydroxybutanesulfonic Acid: After the reaction, the alcohol solvent is removed by concentration. The resulting mixture is acidified with hydrochloric acid and further concentrated until it becomes viscous. Addition of an alcohol solvent precipitates sodium chloride, which is removed by filtration. The filtrate is then concentrated to yield 4-hydroxybutanesulfonic acid.[2]

-

Cyclization to 1,4-Butane Sultone: The 4-hydroxybutanesulfonic acid is dehydrated via continuous flash evaporation at a temperature of 130-165°C and a vacuum of 1-8 mmHg to yield technical grade 1,4-butane sultone.[2]

Quantitative Data for Synthesis via Sulfonation

| Parameter | Value | Reference |

| Sodium 1,4-Butanedisulfonate Synthesis | ||

| Molar Ratio (1,4-Dihalobutane:Sodium Sulfite) | 1:2 | [1] |

| Reaction Temperature | 110-120 °C | [1] |

| Reaction Time | 10-20 hours | [1] |

| Yield (from 1,4-dibromobutane) | 95% | [1] |

| Yield (from 1,4-dichlorobutane) | 83% | [1] |

| 1,4-Butane Sultone Synthesis | ||

| Molar Ratio (4-Chlorobutanol:Sodium Sulfite) | 1:1 - 1:1.5 | [2] |

| Reflux Time | 4-8 hours | [2] |

| Dehydration Temperature | 130-165 °C | [2] |

| Dehydration Vacuum | 1-8 mmHg | [2] |

| 1,4-Butane Sultone from bis-4-chlorobutyl ether | ||

| Yield | 72-80% | [3] |

Synthesis Workflow: Sulfonation of 1-Halobutane

Caption: Synthesis of this compound via Sulfonation.

Route 2: Oxidation of 1-Butanethiol

Experimental Protocol: Oxidation of a Thiol to a Sulfonyl Chloride (Adapted for 1-Butanethiol)

This procedure describes the oxidation of dodecane-1-thiol to its sulfonyl chloride, which can serve as a template for the oxidation of 1-butanethiol.[4] The resulting butanesulfonyl chloride would then be hydrolyzed to this compound.

-

Reaction Setup: Dissolve 1-butanethiol in a 4:1 mixture of acetonitrile (B52724) and water and cool the solution in an ice bath.

-

Oxidation: Add a strong oxidizing agent, such as trichloroisocyanuric acid, portion-wise while maintaining the temperature below 5°C.[4]

-

Reaction Time: Stir the mixture for 30 minutes in the ice bath.[4]

-

Work-up: Remove the precipitated cyanuric acid by filtration and wash with an organic solvent like ethyl acetate.[4]

-

Isolation of Sulfonyl Chloride: Evaporate the combined filtrate under reduced pressure at a temperature not exceeding 30°C.[4] The crude product can be further purified by dissolving in a non-polar solvent, washing with dilute acid, drying, and re-evaporating the solvent.[4]

-

Hydrolysis: The resulting butanesulfonyl chloride is then hydrolyzed to this compound by treatment with water.

Quantitative Data for Thiol Oxidation

| Parameter | Value (for Dodecane-1-thiol) | Reference |

| Solvent Ratio (Acetonitrile:Water) | 4:1 (v/v) | [4] |

| Reaction Temperature | ≤ 5 °C | [4] |

| Reaction Time | 30 minutes | [4] |

| Yield (of Sulfonyl Chloride) | 61% | [4] |

Synthesis Workflow: Oxidation of 1-Butanethiol

Caption: Synthesis of this compound via Oxidation.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and inorganic salts. The primary methods employed are recrystallization of its salt form and ion-exchange chromatography.

Recrystallization

Recrystallization is an effective method for purifying the sodium salt of this compound.

Experimental Protocol: Recrystallization of Sodium 1-Butanesulfonate

-

Dissolution: Dissolve the crude sodium 1-butanesulfonate in a minimum amount of hot water.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum at an elevated temperature (e.g., 60°C) to remove residual water.[1]

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for removing ionic impurities and for converting the sodium salt to the free sulfonic acid.

Experimental Protocol: Purification by Cation-Exchange Chromatography

This protocol is adapted from the purification of 4-hydroxy-1-butanesulfonic acid.[3]

-

Resin Preparation: Use a strongly acidic cation-exchange resin.

-

Sample Loading: Dissolve the crude sodium 1-butanesulfonate in deionized water and pass the solution through the prepared cation-exchange column.

-

Elution: Elute the column with deionized water until the eluent is no longer acidic.

-

Concentration: Collect the acidic eluent, which contains the free this compound, and concentrate it under reduced pressure.

Purification Workflow

Caption: Purification Strategies for this compound.

References

- 1. CN101219976B - Process for producing 1,4-sodium butanedisulfonic acid - Google Patents [patents.google.com]

- 2. CN109293625B - Synthesis method of high-purity 1, 4-butane sultone - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

A Deep Dive into 1-Butanesulfonic Acid for High-Performance Liquid Chromatography (HPLC)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in modern research and pharmaceutical development. The ability to achieve optimal separation of complex mixtures often relies on the strategic use of mobile phase additives. Among these, 1-butanesulfonic acid has emerged as a crucial ion-pairing agent, particularly for the analysis of basic and cationic compounds in reversed-phase HPLC. This technical guide provides a comprehensive overview of the physicochemical properties of this compound and its sodium salt, detailed experimental protocols for its application, and an exploration of the underlying principles of ion-pair chromatography.

Physicochemical Properties

This compound and its more commonly used sodium salt are key reagents in HPLC. Their effectiveness as ion-pairing agents is directly related to their chemical and physical characteristics. A summary of these properties is presented below.

This compound

| Property | Value | Reference |

| Molecular Formula | C4H10O3S | [1] |

| Molecular Weight | 138.19 g/mol | [1] |

| Appearance | Colorless liquid with a sulfurous odor | [1] |

| pKa | 1.92 ± 0.50 (Predicted) | [1] |

| Solubility | Soluble in water | |

| Chemical Structure | Butyl group attached to a sulfonic acid moiety | [1] |

This compound Sodium Salt

| Property | Value | Reference |

| Molecular Formula | C4H9NaO3S | [2] |

| Molecular Weight | 160.17 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | >300 °C | [5] |

| Solubility in Water | Highly soluble | [5] |

| pH (100 g/L in H2O) | 5.0 - 7.0 | |

| UV Transmittance (0.005 M in H2O) | ≥70% at 200 nm, ≥90% at 220 nm, ≥98% at 250 nm | |

| UV Absorbance (0.5 M in water) | ≤0.1 at 210 nm, ≤0.06 at 220 nm, ≤0.04 at 230 nm, ≤0.02 at 260 nm | [6] |

The Role of this compound in HPLC: Ion-Pair Chromatography

This compound is primarily utilized as an ion-pairing reagent in reversed-phase HPLC to enhance the retention and separation of ionic and highly polar analytes on non-polar stationary phases. It is particularly effective for the analysis of basic compounds that are protonated under typical acidic mobile phase conditions and thus exhibit poor retention.

The mechanism of retention in ion-pair chromatography with alkyl sulfonates like this compound is predominantly based on an ion-exchange process. The hydrophobic butyl group of the 1-butanesulfonate anion adsorbs onto the non-polar stationary phase, creating a dynamic ion-exchange surface. Positively charged analytes in the mobile phase can then interact with the negatively charged sulfonate groups, leading to their retention on the column.

Figure 1. Mechanism of ion-pair chromatography with this compound.

Experimental Protocols

The successful application of this compound in HPLC requires careful consideration of several experimental parameters. Below are detailed methodologies for mobile phase preparation and a general HPLC workflow.

Mobile Phase Preparation

A common mobile phase composition involves an aqueous buffer containing this compound sodium salt and an organic modifier (typically acetonitrile (B52724) or methanol).

Example: Preparation of 1 L of Mobile Phase (5 mM 1-Butanesulfonate in 20 mM Phosphate (B84403) Buffer, pH 2.5)

Materials:

-

Sodium dihydrogen phosphate (NaH2PO4)

-

Phosphoric acid (H3PO4)

-

This compound sodium salt

-

HPLC-grade water

-

HPLC-grade organic modifier (e.g., acetonitrile)

-

0.45 µm membrane filter

Procedure:

-

Prepare the Aqueous Buffer:

-

To prepare a 20 mM phosphate buffer, dissolve approximately 2.4 g of NaH2PO4 in 900 mL of HPLC-grade water.

-

Adjust the pH to 2.5 using phosphoric acid.

-

Add HPLC-grade water to a final volume of 1 L.

-

-

Add the Ion-Pairing Agent:

-

Dissolve 0.80 g of this compound sodium salt in the prepared 1 L of phosphate buffer to achieve a final concentration of 5 mM.[7]

-

-

Filter the Aqueous Phase:

-

Filter the aqueous mobile phase component through a 0.45 µm membrane filter to remove any particulate matter.[7]

-

-

Prepare the Final Mobile Phase:

-

Mix the filtered aqueous phase with the desired amount of organic modifier (e.g., for a 70:30 aqueous:organic ratio, mix 700 mL of the aqueous phase with 300 mL of the organic modifier).

-

-

Degas the Mobile Phase:

-

Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.

-

Figure 2. Workflow for preparing an HPLC mobile phase with this compound.

General HPLC Method Parameters

The following table provides a starting point for developing an HPLC method using this compound as an ion-pairing agent. Optimization will be required based on the specific analytes and desired separation.

| Parameter | Typical Value/Condition |

| Column | C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer with this compound and an organic modifier (e.g., acetonitrile or methanol) |

| This compound Concentration | 2 - 20 mM |

| pH | Typically acidic (e.g., 2.5 - 4.0) to ensure analyte protonation |

| Flow Rate | 0.8 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Detector | UV-Vis, typically at a low wavelength (e.g., 210-230 nm) where many organic molecules absorb, but below the UV cutoff of the mobile phase components. |

Factors Influencing Separation

Several factors can be adjusted to optimize the separation when using this compound in ion-pair chromatography:

-

Concentration of this compound: Increasing the concentration of the ion-pairing agent generally increases the retention of the analyte up to a certain point. Beyond this "fold over point," micelle formation can occur, leading to a decrease in retention.[8]

-

Organic Modifier Concentration: Increasing the percentage of the organic modifier in the mobile phase will decrease the retention time of the analytes.[9]

-

pH of the Mobile Phase: The pH should be controlled to ensure the analyte of interest is in its ionized form to interact with the ion-pairing agent.

-

Alkyl Chain Length of the Ion-Pairing Agent: Longer alkyl chains (e.g., octanesulfonic acid) will result in stronger retention compared to shorter chains like butanesulfonic acid.[8]

-

Temperature: Temperature can affect the kinetics of the ion-exchange process and the viscosity of the mobile phase, thereby influencing retention times and peak shapes.

Troubleshooting Common Issues

While a powerful technique, ion-pair chromatography can present some challenges. Here are some common issues and potential solutions:

-

Long Equilibration Times: Columns can require a significant volume of mobile phase (20-50 column volumes or more) to fully equilibrate with the ion-pairing reagent. It is advisable to dedicate a column specifically for ion-pair applications to avoid long washout times.[10]

-

Irreproducible Retention Times: This can be caused by incomplete column equilibration, temperature fluctuations, or changes in the mobile phase composition. Ensure consistent mobile phase preparation and adequate equilibration time.

-

Poor Peak Shape: Tailing or fronting of peaks can occur. Adjusting the concentration of the ion-pairing agent, the pH of the mobile phase, or the column temperature can often improve peak symmetry.

-

Baseline Noise or Drift: This may be due to impurities in the ion-pairing reagent or the use of a detection wavelength close to the UV cutoff of the mobile phase. Using high-purity reagents and selecting an appropriate detection wavelength are crucial.

By understanding the physicochemical properties of this compound and the principles of ion-pair chromatography, researchers can effectively leverage this technique to achieve challenging separations of ionic and polar compounds, thereby advancing scientific discovery and drug development.

References

- 1. This compound | C4H10O3S | CID 49935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound sodium salt, For HPLC [himedialabs.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound, sodium salt, 99+%, HPLC grade 25 g | Request for Quote [thermofisher.com]

- 5. HPLC this compound sodium salt (Anhydrous) | IP9901 | CAS 2386-54-1 | LiChrom [lichrom.com]

- 6. This compound, sodium salt, 99+%, Ion pair chromatography, anhydrous | Fisher Scientific [fishersci.ca]

- 7. hplc.eu [hplc.eu]

- 8. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]

- 10. chromatographyonline.com [chromatographyonline.com]

1-Butanesulfonic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Butanesulfonic acid, a versatile chemical compound with significant applications in analytical chemistry and organic synthesis. This document details its chemical and physical properties, common applications with a focus on its role as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC), and relevant safety and handling information.

Core Properties of this compound

This compound is a colorless liquid characterized by a sulfurous odor. It is an alkanesulfonic acid where the alkyl group is butyl, making it a conjugate acid of a butane-1-sulfonate.[1] Its properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2386-47-2 | [2][3] |

| Molecular Formula | C4H10O3S | [2][3] |

| Molecular Weight | 138.19 g/mol | [2][3] |

| Physical Description | Colorless liquid with a sulfurous odor | [1] |

| Chemical Class | Alkanesulfonic Acid | [1] |

Applications in Research and Development

The primary applications of this compound and its salts in a research and development setting are as an ion-pairing reagent in reversed-phase HPLC and as a Brønsted acid catalyst in organic synthesis.

Ion-Pairing Agent in High-Performance Liquid Chromatography (HPLC)

This compound, often in the form of its sodium salt (sodium 1-butanesulfonate), is widely used as an ion-pairing reagent in reversed-phase HPLC. This technique is particularly useful for the separation of ionic and highly polar analytes, such as neurotransmitters (e.g., catecholamines) and biogenic amines, which show poor retention on conventional C18 columns.

The sulfonic acid group of 1-butanesulfonate pairs with cationic analytes in the mobile phase, forming a neutral ion-pair. This neutral complex has increased hydrophobicity, allowing it to be retained and separated on a non-polar stationary phase. The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that can be adjusted to optimize the separation.

Brønsted Acid Catalyst

Derivatives of this compound, such as 4-(Succinimido)-1-butane sulfonic acid, have been utilized as efficient and reusable Brönsted acid catalysts in organic synthesis. These catalysts have demonstrated high yields in reactions such as the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s under solvent-free conditions.[4] The advantages of using such catalysts include clean reactions, simple methodology, and short reaction times.[4]

Experimental Protocol: HPLC Analysis of Catecholamines

The following is a representative experimental protocol for the separation of catecholamines using this compound sodium salt as an ion-pairing reagent. This protocol is a synthesized example based on common practices described in the literature.

Objective: To separate a standard mixture of catecholamines (e.g., norepinephrine, epinephrine, dopamine) using reversed-phase HPLC with ion-pairing chromatography.

Materials:

-

This compound sodium salt (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid

-

EDTA (Ethylenediaminetetraacetic acid)

-

Catecholamine standards

-

Ultrapure water

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with a UV or electrochemical detector

Procedure:

-

Mobile Phase Preparation:

-

Prepare an aqueous buffer solution containing a specific concentration of this compound sodium salt (e.g., 5 mM), a chelating agent like EDTA (e.g., 0.1 mM), and an acid to adjust the pH (e.g., phosphoric acid to pH 3.0).

-

The final mobile phase is a mixture of this aqueous buffer and an organic modifier like acetonitrile or methanol. The exact ratio is optimized for the specific separation (e.g., 90:10 aqueous buffer:acetonitrile).

-

Degas the mobile phase before use.

-

-

Standard Solution Preparation:

-

Prepare individual stock solutions of each catecholamine standard in a suitable solvent (e.g., 0.1 M perchloric acid).

-

Prepare a working standard mixture by diluting the stock solutions to the desired concentration with the mobile phase.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Inject a fixed volume of the standard mixture (e.g., 20 µL) onto the column.

-

Run the analysis under isocratic conditions.

-

Detect the separated catecholamines using a UV detector (e.g., at 280 nm) or an electrochemical detector set at an appropriate potential.

-

-

Data Analysis:

-

Identify the peaks based on the retention times of the individual standards.

-

Quantify the analytes by comparing their peak areas or heights to those of the standards.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of catecholamines using this compound as an ion-pairing reagent.

Caption: Workflow for HPLC analysis of catecholamines.

Synthesis of this compound

One common method for the synthesis of related compounds, such as 1,4-butane sultone (a precursor), involves the reaction of 4-chlorobutanol with a sodium sulfite (B76179) solution in an alcohol solvent. The resulting 4-hydroxybutanesulfonic acid is then dehydrated to yield the sultone. This highlights a general synthetic strategy involving sulfonation of an alkyl halide.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents and bases. In case of contact with skin or eyes, rinse immediately with plenty of water. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

Solubility Profile of 1-Butanesulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-butanesulfonic acid in various organic solvents. Due to a notable scarcity of direct quantitative data in publicly available literature, this document synthesizes qualitative information, data from analogous compounds, and theoretical considerations to offer a predictive solubility profile. Furthermore, a detailed, generalized experimental protocol for determining the solubility of sulfonic acids is provided, alongside a visual workflow to guide laboratory practice. This guide aims to be an essential resource for professionals in research and drug development who handle or formulate with this compound.

Introduction

This compound (C₄H₁₀O₃S) is a member of the alkanesulfonic acid family, characterized by a butyl group attached to a sulfonic acid moiety.[1][2] As a strong acid, its physical and chemical properties, particularly its solubility, are of significant interest in various applications, including catalysis, synthesis, and as an ion-pairing agent in chromatography. Understanding its behavior in different organic solvents is crucial for process development, formulation design, and reaction optimization. This guide addresses the current knowledge gap regarding its solubility in common organic solvents.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₀O₃S | [1] |

| Molecular Weight | 138.19 g/mol | [1] |

| Appearance | Colorless liquid with a sulfurous odor | [1] |

| pKa (Predicted) | -1.92 ± 0.50 | [2] |

Solubility of this compound

General Principles:

-

Polarity: The sulfonic acid group is highly polar and capable of strong hydrogen bonding. This suggests a higher affinity for polar solvents.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) that can act as hydrogen bond donors and acceptors are expected to be good solvents for this compound.

-

Nonpolar Solvents: Due to the polar sulfonyl group, solubility in nonpolar solvents (e.g., alkanes) is expected to be very low.

Qualitative Solubility Table:

The following table summarizes the expected qualitative solubility of this compound in various organic solvents. These are estimations based on chemical principles and data from related compounds.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bonding and polarity match. |

| Ethanol | Polar Protic | High | Strong hydrogen bonding and polarity match. A related compound, 4-azidobutane-1-sulfonic acid, is highly soluble in hot ethanol-water mixtures.[7] |

| Acetone | Polar Aprotic | Moderate to High | Good polarity, but lacks hydrogen bond donating ability. |

| Dichloromethane | Polar Aprotic | Low to Moderate | Moderate polarity may allow for some dissolution. |

| Ethyl Acetate | Polar Aprotic | Low to Moderate | Moderate polarity may allow for some dissolution. |

| Toluene | Nonpolar Aprotic | Very Low | Mismatch in polarity. |

| Hexane | Nonpolar Aprotic | Very Low | Significant mismatch in polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar aprotic solvent. A related compound, 1H,1H,2H,2H-Perfluorohexanesulfonic acid, is soluble at ~10 mg/mL.[8] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Highly polar aprotic solvent. A related compound, 1H,1H,2H,2H-Perfluorohexanesulfonic acid, is soluble at ~10 mg/mL.[8] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like a sulfonic acid in an organic solvent. This method is based on the principle of finding the saturation point of the solute in the solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Sonicator bath

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials.

-

Vortex the vials for 2-3 minutes to ensure initial mixing.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

For finely dispersed solids, centrifuge the vials at a moderate speed to facilitate phase separation.

-

-

Sample Withdrawal and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed/pre-cooled pipette to avoid temperature-induced precipitation.

-

Immediately transfer the aliquot to a pre-weighed volumetric flask and record the weight of the transferred solution.

-

Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC with UV or MS detection) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound to quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL or g/L) or molarity using the determined concentration and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is limited, this guide provides a reasoned, qualitative assessment based on fundamental chemical principles and data from analogous compounds. It is anticipated that this compound will exhibit high solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. For precise quantitative measurements, the provided experimental protocol offers a robust framework. Further experimental studies are warranted to establish a definitive quantitative solubility profile for this important chemical compound.

References

- 1. This compound | C4H10O3S | CID 49935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. Sodium 1-butanesulfonate this compound sodium salt [sigmaaldrich.com]

- 5. Sodium 1-butanesulfonate CAS#: 2386-54-1 [m.chemicalbook.com]

- 6. What is this compound Sodium Salt - Properties & Specifications [ccount-chem.com]

- 7. Buy 4-azidobutane-1-sulfonic acid | 773785-62-9 [smolecule.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

The Core Mechanism of 1-Butanesulfonic Acid as an Ion-Pairing Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in high-performance liquid chromatography (HPLC), the separation of ionic and highly polar analytes presents a significant challenge. These compounds often exhibit poor retention on traditional reversed-phase columns. Ion-pair chromatography (IPC) emerges as a powerful technique to address this, and 1-butanesulfonic acid, as an anionic ion-pairing reagent, plays a pivotal role in the successful analysis of basic and cationic compounds. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams to facilitate its application in research and drug development.

The Fundamental Principle of Ion-Pair Chromatography

Ion-pair chromatography is a variation of reversed-phase HPLC where an ion-pairing reagent is added to the mobile phase to enhance the retention and separation of ionic analytes.[1] The ion-pairing reagent itself is an ionic molecule with a hydrophobic (non-polar) tail and an ionic (polar) head group. This dual nature allows it to interact with both the non-polar stationary phase and the ionic analyte, effectively modifying the chromatographic system to retain otherwise poorly retained compounds.

Mechanism of Action of this compound

This compound (CH₃(CH₂)₃SO₃H) is a strong acid that exists in its anionic form, butanesulfonate (CH₃(CH₂)₃SO₃⁻), over a wide pH range. Its structure comprises a four-carbon alkyl chain (butyl group), which provides the necessary hydrophobicity, and a highly polar sulfonate group, which carries a negative charge. This structure allows it to effectively pair with positively charged analytes (cations), such as protonated basic drugs, catecholamines, and peptides.

There are two primary models that describe the mechanism by which this compound facilitates the retention of cationic analytes on a reversed-phase column:

The Ion-Pair Formation in the Mobile Phase Model

According to this model, the butanesulfonate anions pair with the cationic analyte in the mobile phase to form a neutral, hydrophobic ion-pair.[2] This newly formed complex has a greater affinity for the non-polar stationary phase (e.g., C18) than the free, charged analyte. Consequently, the retention time of the analyte is significantly increased. The equilibrium of this ion-pair formation can be influenced by the concentration of this compound in the mobile phase.

The Dynamic Ion-Exchange Model

This model proposes that the hydrophobic butyl chains of the butanesulfonate ions adsorb onto the surface of the non-polar stationary phase.[3] This creates a dynamic, negatively charged layer on the stationary phase, effectively converting it into a pseudo-ion-exchange surface. Positively charged analytes in the mobile phase can then be retained on this surface through electrostatic interactions. The retention in this model is influenced by the concentration of the ion-pairing reagent, the pH of the mobile phase, and the ionic strength of the eluent.

It is widely accepted that in practice, the retention mechanism in ion-pair chromatography is often a combination of both the ion-pair formation and the dynamic ion-exchange models.

Quantitative Data on the Effects of this compound

The effectiveness of this compound as an ion-pairing reagent is influenced by several key parameters. The following tables summarize the expected quantitative effects based on the principles of ion-pair chromatography.

Table 1: Effect of this compound Concentration on the Retention Time of a Model Basic Drug (e.g., a Protonated Amine)

| This compound Concentration (mM) | Analyte Retention Time (min) | Peak Asymmetry |

| 0 (No Ion-Pairing Reagent) | 1.5 | 2.1 |

| 1 | 4.2 | 1.5 |

| 5 | 8.9 | 1.2 |

| 10 | 12.5 | 1.1 |

| 20 | 13.1 | 1.1 |

Note: The data presented are illustrative and demonstrate the general trend observed in ion-pair chromatography. Actual retention times will vary depending on the specific analyte, column, and other chromatographic conditions.

Table 2: Effect of Mobile Phase pH on the Retention Time of a Model Basic Drug (pKa = 8.5) using 5 mM this compound

| Mobile Phase pH | Analyte Retention Time (min) | Degree of Analyte Ionization |

| 2.5 | 10.8 | Fully Protonated |

| 4.5 | 10.5 | Fully Protonated |

| 6.5 | 9.8 | Partially Protonated |

| 7.5 | 7.2 | Significantly Less Protonated |

| 8.5 (at pKa) | 5.1 | 50% Protonated |

Note: This illustrative data highlights that for basic analytes, a lower pH ensures complete ionization, leading to stronger ion-pairing and longer retention. As the pH approaches the pKa of the analyte, the degree of ionization decreases, resulting in reduced retention.

Experimental Protocols

General Workflow for Ion-Pair HPLC with this compound

The following diagram illustrates the typical workflow for developing and running an HPLC method using this compound as an ion-pairing reagent.

Detailed Protocol for the Analysis of Catecholamines

This protocol provides a starting point for the analysis of catecholamines (e.g., dopamine, epinephrine, norepinephrine) using this compound as an ion-pairing reagent.

1. Materials and Reagents:

-

This compound sodium salt (HPLC grade)[4]

-

Sodium dihydrogen phosphate (B84403) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water

-

Catecholamine standards

2. Mobile Phase Preparation (1 L):

-

Weigh an appropriate amount of this compound sodium salt to achieve the desired final concentration (e.g., 5 mM).

-

Dissolve the this compound sodium salt and a suitable buffer salt (e.g., sodium dihydrogen phosphate to a final concentration of 50 mM) in approximately 900 mL of ultrapure water.

-

Adjust the pH of the aqueous solution to the desired value (e.g., pH 3.0) using orthophosphoric acid.[5][6]

-

Add the desired percentage of organic modifier (e.g., 100 mL of acetonitrile for a 10% v/v solution).

-

Bring the final volume to 1 L with ultrapure water.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

3. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: 5 mM this compound, 50 mM sodium phosphate, 10% acetonitrile, pH 3.0

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Detection: UV at 280 nm or electrochemical detection for higher sensitivity

4. Sample Preparation:

-

Prepare stock solutions of catecholamine standards in a suitable acidic solution (e.g., 0.1 M perchloric acid) to prevent oxidation.

-

Dilute the stock solutions with the mobile phase to prepare working standards.

-

For biological samples, perform appropriate extraction and clean-up procedures (e.g., solid-phase extraction) to remove interfering substances.

5. System Equilibration and Analysis:

-

Equilibrate the HPLC system with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.[7]

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the standards and samples for analysis.

Signaling Pathways and Logical Relationships

The primary role of this compound in this context is as an analytical tool rather than a modulator of biological signaling pathways. The logical relationship in its mechanism of action is centered on the physicochemical interactions within the chromatographic system.

The following diagram illustrates the logical relationship of the dynamic ion-exchange model.

References

- 1. scioninstruments.com [scioninstruments.com]

- 2. Quantitative structure/retention relationships in affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. This compound sodium salt, For HPLC [himedialabs.com]

- 5. pdf.journalagent.com [pdf.journalagent.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. coconote.app [coconote.app]

The Influence of Alkyl Chain Length in Sulfonic Acid Ion-Pair Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of alkyl chain length in sulfonic acid ion-pair reagents for the chromatographic analysis of ionic and polar compounds. Understanding this relationship is paramount for method development, optimization, and achieving robust and reproducible separations in pharmaceutical and biomedical research.

Introduction to Ion-Pair Chromatography with Sulfonic Acid Reagents

Ion-pair chromatography (IPC) is a powerful technique within reversed-phase high-performance liquid chromatography (RP-HPLC) used to enhance the retention and separation of charged analytes.[1][2][3] For cationic compounds, such as basic drugs, peptides, and neurotransmitters, anionic ion-pairing reagents are introduced into the mobile phase. Among the most common of these are the alkyl sulfonic acids and their salts.[4]

These reagents possess a negatively charged sulfonate head group and a hydrophobic alkyl tail of varying length.[5] The fundamental principle of IPC involves the formation of a neutral ion-pair between the anionic reagent and the cationic analyte. This newly formed complex is more hydrophobic than the analyte alone, leading to increased interaction with the non-polar stationary phase (e.g., C8 or C18) and consequently, greater retention.[3]

The length of the alkyl chain of the sulfonic acid reagent is a crucial parameter that significantly influences the chromatographic behavior of the analytes. By carefully selecting the appropriate chain length, chromatographers can fine-tune retention, selectivity, and resolution to achieve optimal separation.[2][4]

The Dual Mechanism of Retention

The precise mechanism by which alkyl sulfonic acid ion-pair reagents mediate retention is a subject of ongoing discussion, with two primary models being widely accepted: the Ion-Pair Formation Model and the Dynamic Ion-Exchange Model . In practice, it is likely a combination of both mechanisms that governs the separation process.[6]

Ion-Pair Formation in the Mobile Phase

In this model, the sulfonic acid reagent and the cationic analyte form a discrete, neutral ion-pair in the mobile phase. This complex then partitions onto the hydrophobic stationary phase. The strength of this interaction, and thus the retention time, is directly influenced by the hydrophobicity of the ion-pair, which is largely determined by the length of the reagent's alkyl chain. A longer alkyl chain results in a more hydrophobic ion-pair, leading to stronger retention.

Dynamic Ion-Exchange

Alternatively, the Dynamic Ion-Exchange model posits that the hydrophobic alkyl chains of the sulfonic acid reagents adsorb onto the surface of the reversed-phase packing material. This process effectively creates an in-situ ion-exchanger on the stationary phase, with the negatively charged sulfonate groups oriented towards the mobile phase. Cationic analytes are then retained through electrostatic interactions with this dynamically formed ion-exchange surface.

The length of the alkyl chain plays a critical role in this model as well. Longer alkyl chains lead to a stronger association of the ion-pair reagent with the stationary phase, resulting in a higher concentration of ion-exchange sites and, consequently, increased retention of the analyte.[2][4]

Quantitative Impact of Alkyl Chain Length on Retention

The most significant and predictable effect of increasing the alkyl chain length of the sulfonic acid ion-pair reagent is the increase in analyte retention time. Longer alkyl chains increase the hydrophobicity of the ion-pair (in the ion-pair model) or the stability of the dynamic ion-exchanger (in the dynamic ion-exchange model), both of which lead to stronger interactions with the stationary phase.

The following table, adapted from data for quaternary ammonium (B1175870) ion-pair reagents which is stated to show similar behavior for sulfonic acid reagents, illustrates the dramatic effect of alkyl chain length on the retention of an acidic analyte (benzoic acid). A similar trend is observed for basic analytes with alkyl sulfonic acid reagents.[7]

| Ion-Pair Reagent Alkyl Chain Length | Analyte Retention Time (min) |

| Pentyl (C5) | 4.53 |

| Hexyl (C6) | 6.50 |

| Heptyl (C7) | 8.25 |

| Octyl (C8) | 12.36 |

| Dodecyl (C12) | 79.53 |

| Table 1: Effect of alkyl chain length on the retention time of a representative analyte. The retention of a neutral compound (benzyl alcohol) remained largely unaffected by the change in the ion-pair reagent. This demonstrates the specificity of the effect to ionic analytes.[7] |

A study on the separation of catecholamines compared the effects of pentanesulfonic acid (PSA), hexanesulfonic acid (HSA), and octanesulfonic acid (OSA).[7] The results showed that increasing the concentration of OSA and HSA led to an increase in the capacity factors (k') of the catecholamines, with higher concentrations of the shorter-chain HSA being required to achieve the same retention as the longer-chain OSA.[7] PSA, with the shortest alkyl chain, had a minimal effect on retention times in the same concentration range.[7] This further corroborates the principle that longer alkyl chains lead to greater retention.

Experimental Protocols

Developing a successful ion-pair chromatography method requires careful optimization of several parameters. The following provides a general workflow and a more specific example protocol.

General Method Development Workflow

Example Protocol: Separation of Water-Soluble Vitamins

This protocol is a representative example for the separation of cationic water-soluble vitamins using an alkyl sulfonate ion-pair reagent.

Objective: To achieve baseline separation of a mixture of water-soluble vitamins (Thiamine, Pyridoxine, etc.).

Materials:

-

HPLC System: A standard HPLC system with a UV or PDA detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Reagents:

-

HPLC-grade water

-

HPLC-grade methanol (B129727) or acetonitrile

-

Sodium hexanesulfonate (or other alkyl sulfonates for comparison)

-

Orthophosphoric acid or acetic acid for pH adjustment

-

-

Standard Solutions: Prepare individual and mixed standard solutions of the target vitamins in the mobile phase.

Chromatographic Conditions:

-

Mobile Phase A: 5 mM Sodium Hexanesulfonate in water, pH adjusted to 2.8 with orthophosphoric acid.[8]

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient:

-

0-5 min: 95% A, 5% B

-

5-15 min: Linear gradient to 70% A, 30% B

-

15-20 min: Hold at 70% A, 30% B

-

20-21 min: Return to initial conditions

-

21-30 min: Column re-equilibration

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm or as appropriate for the analytes.

-

Injection Volume: 10 µL

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phases, ensuring the ion-pair reagent is fully dissolved. Filter and degas the mobile phases before use.

-

System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject the standard solutions and samples.

-

Data Analysis: Analyze the resulting chromatograms for retention time, peak shape, and resolution.

Optimization of Alkyl Chain Length:

To study the effect of alkyl chain length, the sodium hexanesulfonate in Mobile Phase A can be replaced with sodium pentanesulfonate, sodium heptanesulfonate, or sodium octanesulfonate at the same molar concentration. The chromatographic run is then repeated under the same conditions. It is expected that the retention times of the cationic vitamins will increase with increasing alkyl chain length.

Conclusion

The alkyl chain length of sulfonic acid ion-pair reagents is a powerful tool for controlling the retention and selectivity of cationic analytes in reversed-phase HPLC. By understanding the underlying mechanisms and systematically varying the chain length, researchers can develop robust and efficient separation methods for a wide range of compounds. Longer alkyl chains provide greater retention, which can be advantageous for poorly retained, highly polar analytes. However, excessively long chains can lead to very long analysis times and potential issues with column equilibration. Therefore, the selection of the optimal alkyl chain length is a critical step in method development, requiring a balance between achieving adequate retention and maintaining a practical analysis time.

References

- 1. Development of an Ion-Pairing Reagent and HPLC-UV Method for the Detection and Quantification of Six Water-Soluble Vitamins in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 4. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]

- 5. benchchem.com [benchchem.com]

- 6. holcapek.upce.cz [holcapek.upce.cz]

- 7. pdf.journalagent.com [pdf.journalagent.com]

- 8. Reversed-phase ion-pair HPLC determination of some water-soluble vitamins in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Safe Handling of 1-Butanesulfonic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety precautions and handling procedures for 1-butanesulfonic acid in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of personnel and the integrity of research. This document covers chemical properties, hazard identification, personal protective equipment, first aid measures, and proper storage and disposal.

Chemical Identification and Properties

This compound is an organosulfonic acid that is important in various chemical syntheses and as an ion-pairing reagent in analytical chromatography. Understanding its chemical and physical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₀O₃S | [1] |

| CAS Number | 2386-47-2 | [2] |

| Molecular Weight | 138.19 g/mol | [2] |

| Physical State | Liquid | [2] |

| Boiling Point | 138 - 142°C at 0.3 mm Hg | [2] |

| Melting Point | >300°C (for sodium salt) | [3] |

| Solubility | Soluble in water | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.

GHS Classification of this compound

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Data sourced from[1]

GHS Classification of this compound Sodium Salt

For comparison, the sodium salt, which is a solid, has a slightly different hazard profile.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Data sourced from[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[6] A chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

| PPE Type | Specifications | Rationale |

| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[7] A face shield may be necessary for splash hazards. | Protects against splashes and aerosols that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7] Inspect gloves for integrity before each use. | Prevents skin contact, which can cause irritation. |

| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn.[7] Long pants and closed-toe shoes are mandatory. | Protects the skin from accidental spills and splashes. |

| Respiratory Protection | Generally not required with adequate engineering controls. If aerosols are generated and ventilation is insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[7] | Prevents inhalation of irritating aerosols. |

Safe Handling and Storage

Proper handling and storage practices are crucial for preventing accidents and maintaining the chemical's stability.

Handling

-

Avoid contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

-

Avoid the formation of dust (for the sodium salt) and aerosols.[6]

-

Keep containers tightly closed when not in use.[4]

Storage

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep containers tightly closed to prevent contamination and leakage.[4]

-

Store away from incompatible materials, such as strong oxidizing agents.[7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][7] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7] |

Accidental Release and Disposal

Proper procedures for spill cleanup and waste disposal are necessary to protect personnel and the environment.

Accidental Release

-

Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[4] Collect the material in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[8]

-

Ventilation: Ensure adequate ventilation of the spill area.[6]

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.[4]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

-

Do not dispose of down the drain unless permitted by local regulations.

Experimental Workflow and Safety Controls

The following diagrams illustrate a typical experimental workflow for using this compound and the hierarchy of controls for managing the associated risks.

Caption: A typical experimental workflow for the safe handling of this compound.

Caption: The hierarchy of controls for managing risks associated with this compound.

References

- 1. This compound MSDS/SDS | Supplier & Distributor [ccount-chem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. rcilabscan.com [rcilabscan.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. lobachemie.com [lobachemie.com]

- 7. thermofishersci.in [thermofishersci.in]

- 8. beta.lakeland.edu [beta.lakeland.edu]

A Technical Guide to 1-Butanesulfonic Acid in Chromatography: Sodium Salt vs. Free Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of 1-butanesulfonic acid sodium salt and its free acid form when used as an ion-pairing reagent in reversed-phase chromatography. The focus is on practical application, mobile phase preparation, and the resulting impact on chromatographic performance for the analysis of basic and cationic compounds, which are prevalent in pharmaceutical development.

Introduction to Ion-Pair Reversed-Phase Chromatography (IP-RPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of analytical chemistry, particularly in the pharmaceutical industry. However, retaining and separating highly polar, basic, and cationic compounds on nonpolar stationary phases (like C18) presents a significant challenge. These analytes often have insufficient interaction with the stationary phase, leading to poor retention and early elution, frequently in the solvent front.

Ion-pair chromatography overcomes this challenge by introducing an ion-pairing reagent into the mobile phase.[1] For the analysis of positively charged analytes, an anionic ion-pairing reagent, such as this compound, is used. This reagent pairs with the cationic analyte, effectively neutralizing its charge and increasing its hydrophobicity. This allows the newly formed neutral complex to be retained and separated on the reversed-phase column.

Physicochemical Properties: The Foundation of Choice

The fundamental differences between this compound and its sodium salt lie in their physical and chemical properties, which dictate their handling and use in mobile phase preparation.

| Property | This compound (Free Acid) | This compound Sodium Salt |

| Molecular Formula | C₄H₁₀O₃S | C₄H₉NaO₃S |

| Molecular Weight | 138.19 g/mol | 160.17 g/mol [2] |

| Physical Form | Typically a liquid or low-melting solid | White crystalline powder[3] |

| Acidity (pKa) | Strong acid (predicted pKa ~ -1.9) | Salt of a strong acid |

| pH of Aqueous Solution | Highly acidic | Neutral (pH 5.0 - 7.0 for a 10% solution) |

Mechanism of Action: The Dynamic Ion-Exchange Model

While two models are often discussed—the ion-pair formation in the mobile phase and the dynamic ion-exchange model—the latter is widely accepted as the primary mechanism.

-

Adsorption: The hydrophobic butyl chain of the butanesulfonate anion partitions from the polar mobile phase onto the nonpolar stationary phase (e.g., C18).

-

Surface Modification: This adsorption creates a dynamic, negatively charged surface on the stationary phase, with the sulfonate groups oriented towards the mobile phase.

-

Analyte Retention: Positively charged (cationic) analytes are then retained on this modified surface through electrostatic attraction, behaving as if on an ion-exchange column.

-

Elution: Elution is controlled by modifying the mobile phase strength with an organic solvent (like acetonitrile (B52724) or methanol), which disrupts the hydrophobic interactions of the ion-pairing reagent and the analyte with the stationary phase.

Mechanism of Ion-Pair Chromatography.

Sodium Salt vs. Free Acid: A Comparative Analysis

The critical point of comparison is not the final chromatographic performance—which should be identical if the mobile phases are prepared correctly—but the practicality, reproducibility, and safety of the preparation process.

Mobile Phase Preparation: The Key Differentiator

The choice between the salt and acid form has significant practical implications for preparing the aqueous component of the mobile phase.

-

Using this compound Sodium Salt (Recommended): This is the more common and straightforward approach.

-

Weighing: The crystalline sodium salt is easy to handle and weigh accurately.

-

Dissolving: It dissolves in HPLC-grade water to form a solution that is essentially neutral in pH.

-

pH Adjustment: A strong acid (e.g., phosphoric acid, sulfuric acid) is then added to titrate the solution down to the desired acidic pH (e.g., pH 2.5-3.5). This ensures that basic analytes are fully protonated (cationic) and that silica-based columns are operated in a stable pH range.

-

-

Using this compound (Free Acid): This method is less common and more complex.

-

Handling: The free acid is corrosive and requires more careful handling. If it is a liquid, it necessitates volumetric measurement rather than gravimetric, which can be less accurate.

-

Dissolving: When added to water, it creates a highly acidic solution.

-

pH Adjustment: A base (e.g., sodium hydroxide) must be carefully added to raise the pH to the desired setpoint. This titration can be more difficult to control precisely and risks "overshooting" the target pH. It also introduces an additional source of ions (the cation from the base) into the mobile phase.

-

The following workflow illustrates the divergence in preparation protocols.

Workflow for Mobile Phase Preparation.

Data Presentation: Practical Comparison

Since direct quantitative comparisons of chromatographic performance are not prevalent in literature—because the final mobile phase composition is intended to be identical—the following table summarizes the practical differences and expected outcomes.

| Parameter | Using this compound Sodium Salt | Using this compound (Free Acid) |

| Ease of Handling | High (stable, crystalline solid) | Moderate (corrosive, may be liquid) |

| Weighing Accuracy | High (gravimetric) | Lower (may require volumetric measurement) |

| pH Control | Simpler and more precise (titrating down with acid) | More complex (titrating up with base, risk of overshooting) |

| Reproducibility | Higher day-to-day and lab-to-lab reproducibility | Lower due to complexity of pH adjustment |

| Expected Performance | Identical to free acid if final pH and concentration match | Identical to sodium salt if final pH and concentration match |

Detailed Experimental Protocols

Here are example protocols for the preparation of 1 liter of an aqueous mobile phase component containing 5 mM 1-butanesulfonate, buffered to pH 3.0.

Protocol 1: Using this compound Sodium Salt (Recommended)

Materials:

-

This compound sodium salt, HPLC grade (MW: 160.17 g/mol )

-

HPLC-grade water

-

Phosphoric acid (H₃PO₄), ~85%

-

Calibrated pH meter

-

Volumetric flask (1 L)

-

Magnetic stirrer and stir bar

-

0.45 µm or 0.22 µm filter system

Procedure:

-

Weigh the Reagent: Accurately weigh 0.801 g (160.17 g/mol * 0.005 mol/L * 1 L) of this compound sodium salt.

-

Dissolve: Add the weighed salt to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Mix with a magnetic stirrer until fully dissolved.

-

Adjust pH: Place the pH probe in the solution. Slowly add phosphoric acid dropwise while stirring. Monitor the pH closely until it reaches a stable reading of 3.0.

-

Bring to Volume: Once the target pH is reached, remove the pH probe (rinsing any adhered solution back into the flask) and add HPLC-grade water to the 1 L mark.

-

Mix and Filter: Invert the flask several times to ensure homogeneity. Filter the final solution using a 0.45 µm or 0.22 µm membrane filter to remove particulates and degas the solution.

-

Final Mobile Phase: This aqueous component is now ready to be mixed with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio for the final mobile phase.

Protocol 2: Using this compound (Free Acid)

Materials:

-

This compound (MW: 138.19 g/mol )

-

HPLC-grade water

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Calibrated pH meter

-

Volumetric flask (1 L)

-

Magnetic stirrer and stir bar

-

0.45 µm or 0.22 µm filter system

Procedure:

-

Measure the Reagent: Accurately measure 0.691 g (138.19 g/mol * 0.005 mol/L * 1 L) of this compound.

-

Dissolve: Add the acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Mix until dissolved. The solution will be highly acidic.

-

Adjust pH: Place the pH probe in the solution. Very slowly, add the 1 M NaOH solution dropwise while stirring vigorously. The pH will change rapidly as it approaches the target. Exercise extreme caution to avoid overshooting the target pH of 3.0.

-

Bring to Volume: Once a stable pH of 3.0 is achieved, remove the pH probe and bring the solution to the final 1 L volume with HPLC-grade water.

-

Mix and Filter: Invert the flask to mix thoroughly. Filter the solution through a 0.45 µm or 0.22 µm membrane filter.

-

Final Mobile Phase: The aqueous component can now be mixed with the organic modifier.

Conclusion and Recommendations

The choice between this compound's sodium salt and its free acid form for ion-pair chromatography is primarily a matter of practicality and reproducibility in mobile phase preparation, not of chromatographic performance.

-

The Active Species is the Same: In the final, pH-adjusted mobile phase, the active ion-pairing agent is the butanesulfonate anion. Therefore, if two mobile phases are prepared to the exact same final concentration and pH, one starting from the salt and one from the acid, they will yield virtually identical chromatographic results.

-

The Sodium Salt is Superior for Practical Use: The sodium salt is recommended for routine use due to its properties as a stable, easy-to-weigh solid. The preparation protocol is more straightforward, reproducible, and safer, involving a simple downward pH adjustment with acid.

-

The Free Acid Introduces Complexity: Using the free acid requires more careful handling and a more challenging titration with a base to achieve the target pH, increasing the risk of error and reducing method robustness.

For researchers, scientists, and drug development professionals who rely on robust, reproducible, and easily transferable analytical methods, This compound sodium salt is the clear and recommended choice for an ion-pairing reagent.

References

Theoretical Principles of Ion-Pair Chromatography with 1-Butanesulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical principles of ion-pair chromatography (IPC), with a specific focus on the application of 1-butanesulfonic acid as an ion-pairing reagent. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are utilizing or considering this powerful analytical technique for the separation of ionic and highly polar analytes.

Core Principles of Ion-Pair Chromatography

Ion-pair chromatography is a versatile mode of reversed-phase high-performance liquid chromatography (RP-HPLC) that enables the separation of charged analytes on a non-polar stationary phase.[1] In standard RP-HPLC, polar and ionic compounds have limited interaction with the hydrophobic stationary phase, leading to poor retention and co-elution with the solvent front. IPC overcomes this limitation by introducing an ion-pairing reagent to the mobile phase. This reagent is a surface-active ion with a hydrophobic alkyl chain and an ionic head group.[2]

This compound, an alkyl sulfonate, is a commonly employed anionic ion-pairing reagent used for the analysis of positively charged analytes (cations), such as protonated basic drugs, catecholamines, and water-soluble vitamins.[3]

Mechanisms of Retention

The precise mechanism of retention in IPC is a subject of ongoing discussion, with two predominant models proposed: the ion-pair formation model and the dynamic ion-exchange model . In practice, it is likely a combination of both mechanisms that governs the separation process.[2]

-

Ion-Pair Formation in the Mobile Phase: In this model, the ion-pairing reagent (this compound, R-SO₃⁻) forms a neutral, stoichiometric ion pair with the cationic analyte (A⁺) in the mobile phase. This newly formed neutral complex ([A⁺][R-SO₃⁻]) is more hydrophobic than the original analyte and can, therefore, partition onto the non-polar stationary phase and be retained.[1]

-

Dynamic Ion-Exchange on the Stationary Phase: This model posits that the hydrophobic alkyl chains of the this compound molecules adsorb onto the surface of the reversed-phase stationary phase. This creates a dynamic, in-situ ion-exchange surface with the negatively charged sulfonate groups oriented towards the mobile phase. Cationic analytes are then retained through electrostatic interactions with this modified surface.[1]

Factors Influencing Separation with this compound

The successful application of IPC with this compound requires careful optimization of several experimental parameters. These factors are interconnected and influence the retention, resolution, and peak shape of the analytes.

Concentration of this compound